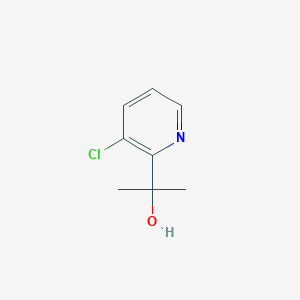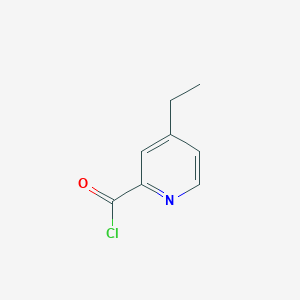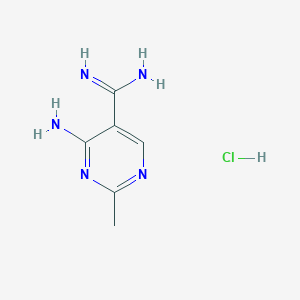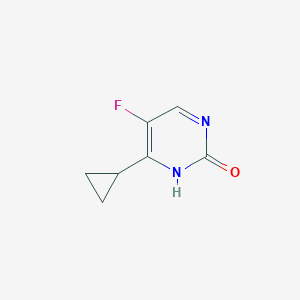
2,6-Bis(chloromethyl)pyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(chloromethyl)pyridinedihydrochloride is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pyridine derivatives. It is known for its ability to coordinate with metal ions through the nitrogen atom, forming complexes that are useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)pyridinedihydrochloride typically involves the chlorination of 2,6-dimethylpyridine under ultraviolet light. The reaction is carried out in the presence of chlorine gas, resulting in the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(chloromethyl)pyridinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Complexation Reactions: It forms complexes with metal ions through coordination with the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Complexation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,6-bis(azidomethyl)pyridine or 2,6-bis(thiomethyl)pyridine can be formed.
Metal Complexes: Complexes such as palladium pincer carbene complexes are formed, which are useful in catalytic applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Bis(chloromethyl)pyridinedihydrochloride involves its ability to coordinate with metal ions through the nitrogen atom. This coordination forms stable complexes that can participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used .
Comparaison Avec Des Composés Similaires
2,6-Bis(bromomethyl)pyridine: Similar in structure but with bromine atoms instead of chlorine. It exhibits similar reactivity but with different reaction kinetics.
2,6-Bis(iodomethyl)pyridine: Contains iodine atoms and is used in similar applications but with higher reactivity due to the larger atomic size of iodine.
Uniqueness: 2,6-Bis(chloromethyl)pyridinedihydrochloride is unique due to its balance of reactivity and stability. The chlorine atoms provide sufficient reactivity for substitution reactions while maintaining the stability of the compound. This makes it a versatile building block in various chemical syntheses .
Propriétés
Formule moléculaire |
C7H9Cl4N |
|---|---|
Poids moléculaire |
249.0 g/mol |
Nom IUPAC |
2,6-bis(chloromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C7H7Cl2N.2ClH/c8-4-6-2-1-3-7(5-9)10-6;;/h1-3H,4-5H2;2*1H |
Clé InChI |
JVDUKNHPSLRPMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)CCl)CCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


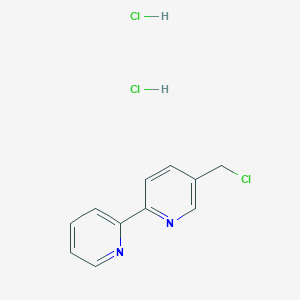


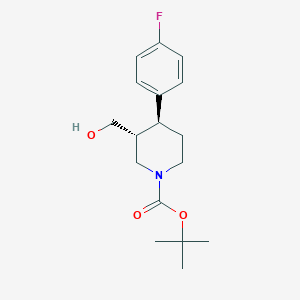
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)


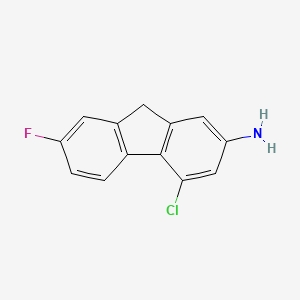
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

